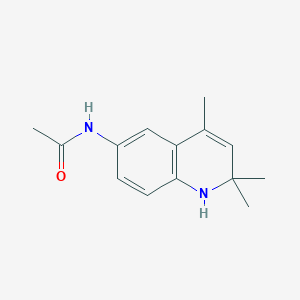![molecular formula C12H11ClN2O2 B11045456 1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group, a chloroaniline moiety, and a dihydropyrrolone ring
Preparation Methods
The synthesis of 1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the dihydropyrrolone ring.
Introduction of the Chloroaniline Group: The chloroaniline moiety is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The chloroaniline group can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The acetyl and chloroaniline groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic studies.
Comparison with Similar Compounds
1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with similar compounds such as:
1-ACETYL-4-(4-BROMOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-ACETYL-4-(4-METHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The presence of a methoxy group can influence its chemical properties and interactions with molecular targets.
The uniqueness of 1-ACETYL-4-(4-CHLOROANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-acetyl-3-(4-chloroanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8(16)15-7-11(6-12(15)17)14-10-4-2-9(13)3-5-10/h2-6,14H,7H2,1H3 |
InChI Key |
CGWBPRCLAQEYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)


![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)

